molecular formula C11H9Br2NO2 B2840168 2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione CAS No. 51895-94-4

2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B2840168
CAS RN: 51895-94-4
M. Wt: 347.006
InChI Key: NTYJFWXYFULYQN-UHFFFAOYSA-N
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Description

2-(2,3-Dibromopropyl)-1H-isoindole-1,3(2H)-dione, also known as DBPID, is a synthetic organic compound used in a variety of scientific research applications. DBPID is a relatively new compound, and has been used in a variety of studies related to biochemistry, physiology, and pharmacology. It is a highly versatile compound, and can be used in a variety of experiments, including those involving the synthesis of other compounds and the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Molecular Structure : The synthesis of isoindole-1,3-dione derivatives involves reactions with different compounds to form structures with potential application in various fields, including materials science and pharmaceuticals. For example, the preparation of N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide and N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide was achieved through reactions that highlight the versatility of isoindole-1,3-dione derivatives in forming complex molecules with specific properties (Su-Qing Wang, F. Jian, Huan-Qiang Liu, 2008).

  • Characterization Techniques : Advanced characterization techniques, such as 1D, COSY, and HSQC 2D NMR spectroscopy, have been utilized to confirm the structure of isoindole-1,3-dione derivatives, providing insights into their chemical properties and potential applications (Khadim Dioukhane et al., 2021).

Potential Applications

  • Novel Heterocycles Synthesis : Research has demonstrated the utility of isoindole-1,3-dione derivatives in synthesizing new N-aminoimides, which are of interest due to their structural properties and potential applications in developing new materials and drugs (M. Struga et al., 2007).

  • Anticancer Activity : Some studies have investigated the anticancer activity of isoindole-1,3(2H)-dione compounds, finding that their activity can vary depending on the substituents attached. This highlights their potential in medicinal chemistry for the development of new anticancer agents (A. Tan et al., 2020).

  • Photophysical Properties : The synthesis of novel phthalimide derivatives containing an isoindole moiety and their photophysical properties have been explored, indicating the potential of these compounds in optical applications and materials science (K. Akshaya et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione, also known as Tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO), are the nervous and endocrine systems, lungs, and liver . The compound has been demonstrated to exert a harmful effect mainly on these systems .

Mode of Action

The possible mechanism of toxicity of TBC in the nervous system is based on the generation of oxidative stress leading to apoptosis of neuronal cells . In the respiratory organ, mitochondrial damage is considered to be responsible for changes .

Biochemical Pathways

It is known that the compound can cause oxidative stress, leading to apoptosis of neuronal cells . This suggests that TBC may interfere with cellular respiration and other oxidative processes.

Pharmacokinetics

TBC has properties such as a high octanol–air partition coefficient (Koa), high octanol–water partition coefficient (Kow), and high bioconcentration factor (BCF), indicating a possibility of its spread in aquatic and terrestrial ecosystems and bioaccumulation in living organisms . The compound has potential to bioaccumulate in the food chain of living organisms .

Result of Action

The result of TBC’s action is a harmful effect mainly on the nervous and endocrine systems, lungs, and liver . The compound can cause oxidative stress, leading to apoptosis of neuronal cells, and mitochondrial damage in the respiratory organ .

Action Environment

TBC is a semi-volatile compound that can accumulate in the lipid of some species . Its presence has been confirmed in soil, sediments, river water, and such materials as microplastic, curtains, and e-waste devices . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including its concentration in different media and the presence of other substances that can interact with it .

properties

IUPAC Name

2-(2,3-dibromopropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2NO2/c12-5-7(13)6-14-10(15)8-3-1-2-4-9(8)11(14)16/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYJFWXYFULYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione

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